Calconcarboxylic acid, also known by its IUPAC name 3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid, is an azo dye primarily utilized as an indicator in complexometric titrations for determining calcium ion concentrations. This compound is particularly effective in the presence of magnesium ions, providing a clear visual endpoint during titrations with ethylenediaminetetraacetic acid (EDTA) . In solution, calconcarboxylic acid exhibits a violet color and undergoes thermal decomposition at approximately 300 °C .
Calconcarboxylic acid acts as a metallochromic indicator. Its color changes upon complex formation with calcium ions. The free indicator (blue) coordinates with Ca²⁺ through its hydroxyl and carboxylate groups, altering the electronic structure and causing a shift in the absorption wavelength of light, resulting in the observed pink/red color [].
Upon titration with EDTA, the complex is displaced, reverting to the blue color of free calconcarboxylic acid:
This reaction highlights the indicator's ability to provide a sharp endpoint in titrations at pH levels between 12 and 14 .
The synthesis of calconcarboxylic acid was first described by James Patton and Wendell Reeder in 1956. The process involves coupling diazotized 1-amino-2-naphthol-4-sulfonic acid with 2-hydroxy-3-naphthoic acid. This method highlights the compound's synthetic accessibility and its relevance in analytical chemistry .
Calconcarboxylic acid is widely employed as an indicator in complexometric titrations for determining calcium levels in various samples. Its unique property of changing color upon binding to calcium ions makes it valuable in both laboratory and industrial settings. Specific applications include:
The compound's ability to provide a distinct color change enhances the accuracy and reliability of titration methods .
Studies have explored the interaction of calconcarboxylic acid with various metal ions beyond calcium. For example, its complexation behavior with vanadyl sulfate has been investigated, revealing insights into its binding properties and potential applications in metal ion analysis . Furthermore, the presence of other metal ions such as copper or iron can affect the accuracy of titration results due to their competitive interactions with EDTA .
Calconcarboxylic acid shares structural similarities with several other compounds used as indicators or dyes. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Similarity | Primary Use | Unique Features |
---|---|---|---|
Eriochrome Black T | Similar azo structure | Indicator for metal ions | Less distinct endpoint compared to calconcarboxylic acid |
Phenolphthalein | Different structure | pH indicator | Changes color at lower pH levels |
Murexide | Azo dye structure | Indicator for uranyl ions | Specific for uranyl ions; not used for calcium titration |
Calconcarboxylic acid stands out due to its specific application in calcium ion determination and its effectiveness in complexometric titrations involving EDTA .
Irritant